3-methyl-9H-fluoren-9-one

Beschreibung

BenchChem offers high-quality 3-methyl-9H-fluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-9H-fluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

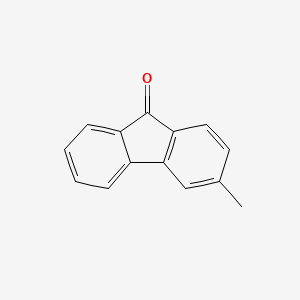

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPOGGQELUULQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333982 | |

| Record name | 3-Methyl-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-89-1 | |

| Record name | 3-Methyl-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-methyl-9H-fluoren-9-one chemical properties and structure

A-1 Technical Guide: 3-methyl-9H-fluoren-9-one

Abstract

This technical guide provides a comprehensive overview of 3-methyl-9H-fluoren-9-one, a substituted aromatic ketone of interest in medicinal chemistry and materials science. We delve into its core chemical properties, molecular structure, synthesis protocols, and potential applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and development activities. We will explore the causality behind its structural characteristics and reactivity, grounding all claims in authoritative references.

Introduction and Significance

3-methyl-9H-fluoren-9-one belongs to the fluorenone family, a class of aromatic organic compounds characterized by a dibenzofuran core with a ketone group at the 9-position.[1] The parent compound, 9H-fluoren-9-one, is a yellow, polar molecule with the chemical formula C₁₃H₈O.[1] Fluorenones are significant scaffolds in medicinal chemistry, forming the structural basis for molecules with antibiotic, anticancer, antiviral, and neuromodulatory activities.[1][2] Their unique, tunable physicochemical and photophysical properties also make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs), semiconductors, and dyes.[1][3]

The addition of a methyl group at the 3-position of the fluorenone core, creating 3-methyl-9H-fluoren-9-one, subtly modifies its electronic properties, solubility, and steric profile. These modifications can influence its biological activity and material characteristics, making it a target for synthesis and evaluation in various research contexts. This guide will serve as a foundational resource for understanding and utilizing this specific derivative.

Molecular Structure and Chemical Properties

The fundamental identity of 3-methyl-9H-fluoren-9-one is defined by its molecular structure and resulting chemical properties.

Chemical Structure

The structure consists of a tricyclic system where two benzene rings are fused to a central five-membered ring containing a carbonyl group. A methyl group is substituted at the C3 position.

Caption: Chemical structure of 3-methyl-9H-fluoren-9-one.

Physicochemical and Spectroscopic Data

Quantitative data provides a clear fingerprint for the identification and characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O | [4][5] |

| Molecular Weight | 194.23 g/mol | [4][5] |

| CAS Number | 1705-89-1 | [4] |

| Melting Point | 69 °C | [6] |

| Boiling Point | 357.7 ± 12.0 °C (Predicted) | [6] |

| Appearance | Yellow Solid (Inferred from parent compound) | [7][8] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, benzene (Inferred from parent compound) | [7][8] |

Spectroscopic Data Summary:

| Spectroscopy | Key Features | Source |

| IR (Infrared) | The NIST Chemistry WebBook provides an IR spectrum measured in a CCl₄/CS₂ solution. Key absorptions would include a strong C=O stretch characteristic of the ketone (typically ~1715 cm⁻¹) and C-H stretches for the aromatic and methyl groups. | [4] |

| MS (Mass Spec.) | Molecular Ion (M⁺) peak at m/z = 194.073. | [5] |

Synthesis and Reaction Pathways

The synthesis of substituted fluorenones is a well-explored area of organic chemistry, offering multiple pathways to the target molecule.[9] The most direct and common method for preparing 3-methyl-9H-fluoren-9-one is through the oxidation of its corresponding hydrocarbon precursor, 3-methyl-9H-fluorene.

General Synthesis Workflow: Oxidation of 3-methyl-9H-fluorene

This method is highly efficient and utilizes air as a green oxidant, making it a preferred route in many laboratory and industrial settings.[10]

Caption: General workflow for the synthesis of 3-methyl-9H-fluoren-9-one.

Detailed Experimental Protocol

The following protocol is adapted from a general, highly efficient method for the aerobic oxidation of fluorene derivatives.[10][11]

Materials:

-

3-methyl-9H-fluorene

-

Tetrahydrofuran (THF), solvent grade

-

Potassium hydroxide (KOH), pellets or powder

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard filtration apparatus

-

Rotary evaporator

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the 3-methyl-9H-fluorene in THF. A typical weight ratio is 1 part fluorene derivative to 4-6 parts THF.[11]

-

Catalyst Addition: Add potassium hydroxide (KOH) to the solution. The molar ratio of the fluorene derivative to KOH should be between 1:0.5 and 1:2.5.[11]

-

Reaction: Vigorously stir the mixture at room temperature under normal atmospheric pressure. The reaction vessel should be open to the air to allow for oxidation. The reaction is typically complete within 1 to 8 hours.[11]

-

Causality: The strong base (KOH) deprotonates the C9 position of the fluorene, creating a carbanion. This carbanion is susceptible to oxidation by atmospheric oxygen, leading to the formation of the ketone. THF is an ideal solvent as it solubilizes the nonpolar starting material and is relatively stable under these basic conditions.

-

-

Work-up: Upon completion (monitored by TLC), filter the reaction mixture to remove any insoluble inorganic salts.

-

Solvent Removal: Remove the THF from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting solid residue with deionized water to remove any remaining KOH and other water-soluble impurities.

-

Drying: Dry the purified solid product to yield 3-methyl-9H-fluoren-9-one. Purity and yield for this class of reaction are reported to be as high as 99% and 98-99%, respectively.[11]

Applications in Research and Development

The fluorenone scaffold is a recurrent structural motif in compounds with significant biological and material relevance.[1]

Drug Development and Medicinal Chemistry

Fluorenone derivatives have been investigated for a wide range of therapeutic applications.[1]

-

Antiviral Agents: The fluorenone derivative Tilorone is a known antiviral agent that has been explored as a potential therapeutic for viruses like Ebola and SARS-CoV-2.[12] Modifications to this scaffold, such as the introduction of a methyl group, are a common strategy for optimizing activity and pharmacokinetic properties.

-

Anticancer and Antimicrobial Activity: Various substituted fluorenones have demonstrated potent anticancer, antibiotic, and antifungal properties.[1][2] The specific substitution pattern on the aromatic rings plays a critical role in the compound's mechanism of action and potency.

-

Enzyme Inhibition: Certain fluorenone-based compounds have been identified as inhibitors of key enzymes, such as telomerase or viral proteases, making them attractive candidates for further development.[2][12]

Materials Science

The rigid, planar, and conjugated structure of the fluorenone system imparts valuable electronic and optical properties.[1]

-

Organic Electronics: Fluorenones are used as building blocks for semiconducting polymers and components in organic light-emitting diodes (LEDs) and solar cells.[12] The electron-withdrawing nature of the ketone group combined with the electron-donating potential of the aromatic rings creates a unique electronic profile that can be fine-tuned with substituents like the methyl group.

-

Photophysics: The photophysical processes of fluorenone, including its fluorescence and phosphorescence, are well-studied and can be modulated by solvent polarity and substitution. This makes its derivatives useful as molecular probes and in the development of advanced phosphors.[13]

Conclusion

3-methyl-9H-fluoren-9-one is a valuable derivative of the versatile fluorenone chemical family. Its structure and properties make it a compound of interest for both medicinal chemists exploring new therapeutic agents and materials scientists developing novel organic electronic materials. The synthesis via aerobic oxidation of 3-methyl-9H-fluorene represents an efficient, high-yield, and environmentally conscious method for its preparation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their discovery and development pipelines.

References

-

A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Available at: [Link]

-

3-Methyl-9-fluorenone. NIST WebBook. Available at: [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Biologically important fluorenones. Fluorenone moiety is blue highlighted. (n.d.). ResearchGate. Available at: [Link]

-

3-Methylfluoren-9-one - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

9-Fluorenone derivatives drugs. (n.d.). ResearchGate. Available at: [Link]

-

Photophysical processes in fluorenone. (n.d.). The Journal of Physical Chemistry. Available at: [Link]

-

Fluorenone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of fluorenone derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Reduction of 9-Fluorenone. (2021). YouTube. Available at: [Link]

-

9H-fluoren-9-one. Chemister.ru. Available at: [Link]

-

Fluorenone. PubChem. Available at: [Link]

-

Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. (2022). MDPI. Available at: [Link]

-

Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2005). Green Chemistry (RSC Publishing). Available at: [Link]

-

Fluorenone. Wikipedia. Available at: [Link]

- Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. (2008). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methyl-9-fluorenone [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 9H-Fluoren-9-one, 3-methyl- CAS#: 1705-89-1 [m.chemicalbook.com]

- 7. 9H-fluoren-9-one [chemister.ru]

- 8. Fluorenone - Wikipedia [en.wikipedia.org]

- 9. Fluorenone synthesis [organic-chemistry.org]

- 10. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 12. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

3-methyl-9H-fluoren-9-one CAS number and molecular weight

An In-depth Technical Guide to 3-methyl-9H-fluoren-9-one

Abstract

This technical guide provides a comprehensive overview of 3-methyl-9H-fluoren-9-one, a derivative of fluorenone. The document details its fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Furthermore, this guide explores its synthesis, potential applications in scientific research and drug development, and critical safety considerations. The information is presented to support the endeavors of researchers and professionals in the chemical and pharmaceutical sciences.

Core Chemical Identity

3-methyl-9H-fluoren-9-one is an aromatic organic compound characterized by a fluorene backbone with a ketone group at position 9 and a methyl group at position 3. This structure imparts specific chemical properties that are of interest in various research and development applications.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 1705-89-1 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀O | [1][2][3][4] |

| Molecular Weight | 194.2286 g/mol | [2] |

| IUPAC Name | 3-methyl-9H-fluoren-9-one | [2] |

| Synonyms | 3-Methyl-9-fluorenone | [2] |

Physicochemical Characteristics

The physicochemical properties of 3-methyl-9H-fluoren-9-one are foundational to its handling, reactivity, and application. While extensive experimental data for this specific derivative is not broadly published, its properties can be inferred from the parent compound, 9H-fluoren-9-one, and are influenced by the presence of the methyl group.

-

Appearance: Typically a solid at room temperature, likely with a yellowish hue, similar to its parent compound, fluorenone.

-

Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.

-

Melting and Boiling Points: The melting and boiling points are anticipated to be influenced by the methyl substitution on the fluorene ring.

Synthesis and Mechanistic Insights

The synthesis of 3-methyl-9H-fluoren-9-one can be approached through various synthetic routes, often starting from 3-methyl-9H-fluorene. A common and effective method involves the oxidation of the methylene bridge at the 9-position of the fluorene core.

Illustrative Synthetic Workflow: Oxidation of 3-methyl-9H-fluorene

This protocol outlines a general procedure for the oxidation of 3-methyl-9H-fluorene to 3-methyl-9H-fluoren-9-one. The choice of oxidizing agent is critical and can include reagents like sodium dichromate in acetic acid or molecular oxygen with a suitable catalyst.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-methyl-9H-fluorene in a suitable solvent, such as glacial acetic acid.

-

Addition of Oxidant: Slowly add the chosen oxidizing agent (e.g., a solution of sodium dichromate in acetic acid) to the reaction mixture while maintaining a controlled temperature, typically with an ice bath to manage any exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. The product may precipitate out of the solution.

-

Isolation: Collect the solid product by filtration and wash it with water to remove any remaining acid and inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methyl-9H-fluoren-9-one.

Causality in Experimental Choices:

-

Solvent Selection: Glacial acetic acid is often chosen as the solvent because it can dissolve both the starting material and the oxidizing agent, and it is relatively stable under oxidizing conditions.

-

Temperature Control: Maintaining a low temperature during the addition of the oxidant is crucial to prevent side reactions and ensure the selectivity of the oxidation at the 9-position.

-

Purification Method: Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the desired product and impurities in a given solvent at different temperatures.

Reaction Workflow Diagram:

Caption: Synthetic workflow for 3-methyl-9H-fluoren-9-one.

Applications in Research and Drug Development

Fluorene derivatives are recognized for their unique electronic and photophysical properties, making them valuable in materials science and as scaffolds in medicinal chemistry.

-

Organic Electronics: The fluorene core is a key component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high charge carrier mobility and blue emission characteristics. The methyl substitution can be used to tune these properties.

-

Pharmaceutical Scaffolds: The rigid, planar structure of the fluorene ring system serves as an excellent scaffold for the design of biologically active molecules. The ketone and methyl groups on 3-methyl-9H-fluoren-9-one provide handles for further chemical modification to develop compounds with potential therapeutic activities, such as anticancer or antiviral properties.

-

Chemical Probes: Fluorene-based compounds are often fluorescent, making them suitable for the development of chemical sensors and biological probes for detecting specific analytes or imaging biological processes.

Logical Relationship of Fluorene Core to Application:

Caption: Relationship between fluorene core properties and applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-methyl-9H-fluoren-9-one.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

3-methyl-9H-fluoren-9-one is a valuable compound with a well-defined chemical identity. Its synthesis is achievable through established oxidation protocols, and its structural features make it a compound of interest for applications in materials science and as a foundational scaffold in drug discovery. A thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

-

3-Methyl-9-fluorenone . (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- 9H-Fluoren-9-one, 3-methyl- [1705-89-1] | Chemsigma. (n.d.).

- 9H-Fluoren-9-one, 3-methyl- [1705-89-1] | King-Pharm. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of 3-methyl-9H-fluoren-9-one

This document serves as an in-depth technical guide on the spectroscopic properties of 3-methyl-9H-fluoren-9-one (C₁₄H₁₀O), a derivative of the fluorenone core. Fluorenones are a class of polycyclic aromatic ketones recognized for their unique electronic and optical properties, making them valuable scaffolds in the development of organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents.[1][2] Accurate and comprehensive spectroscopic data are paramount for the unambiguous identification, quality control, and further development of such compounds.

This guide provides a detailed analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of 3-methyl-9H-fluoren-9-one. The interpretation is grounded in fundamental spectroscopic principles and comparative data from the parent 9-fluorenone molecule, offering researchers a reliable reference for their work.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The IUPAC numbering convention for the fluorenone skeleton is used throughout this guide. The introduction of a methyl group at the C-3 position breaks the C₂ symmetry of the parent fluorenone, rendering all aromatic protons and carbons chemically non-equivalent.

Figure 1: Molecular structure and IUPAC numbering of 3-methyl-9H-fluoren-9-one.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 3-methyl-9H-fluoren-9-one is dominated by the characteristic absorption of the carbonyl group and various vibrations associated with the aromatic rings and the methyl group.

Interpretation of the IR Spectrum

The key diagnostic absorption is the strong carbonyl (C=O) stretching vibration, which is characteristic of the five-membered ketone ring in the fluorenone system. Aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching from the methyl group, provide further structural confirmation. The data presented is based on the evaluated reference spectrum from the National Institute of Standards and Technology (NIST).[3]

Table 1: Key IR Absorption Bands for 3-methyl-9H-fluoren-9-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1715 | Strong, Sharp | Ketone C=O Stretch |

| ~1610 | Strong | Aromatic C=C Stretch |

| ~1460 | Medium | CH₃ Asymmetric Bend |

| ~1380 | Weak | CH₃ Symmetric Bend |

| ~740 | Strong | C-H Out-of-plane Bending |

Data sourced from the NIST Chemistry WebBook.[3][4]

The most prominent feature is the intense, sharp peak at approximately 1715 cm⁻¹, unequivocally assigned to the stretching vibration of the carbonyl group (C=O) at the C-9 position. The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹ confirms the core structure. The strong absorption around 1610 cm⁻¹ arises from the C=C stretching vibrations within the aromatic rings.

Experimental Protocol: IR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum. The reference spectrum was recorded in a solution, which minimizes intermolecular interactions that can affect peak positions.[4]

-

Sample Preparation: Prepare a ~10% (w/v) solution of 3-methyl-9H-fluoren-9-one in a suitable IR-transparent solvent. Carbon tetrachloride (CCl₄) is effective for the 4000-1300 cm⁻¹ region, while carbon disulfide (CS₂) is used for the 1300-625 cm⁻¹ region to avoid solvent interference.[3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Cell Assembly: Use a liquid transmission cell with sodium chloride (NaCl) or potassium bromide (KBr) windows and a path length of approximately 0.01 cm.[3]

-

Background Collection: Collect a background spectrum of the pure solvent in the assembled cell. This is crucial for subtracting solvent absorptions from the final sample spectrum.

-

Sample Collection: Carefully fill the cell with the sample solution and acquire the spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the C-3 methyl substitution, the molecule is asymmetric, resulting in seven distinct aromatic proton signals and fourteen unique carbon signals. The assignments provided below are based on established chemical shift principles and comparison with the parent 9-fluorenone.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show a characteristic singlet for the methyl group in the aliphatic region and a series of multiplets in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the methyl group.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 7.55 - 7.65 | d |

| H-2 | 7.20 - 7.30 | d |

| H-4 | 7.40 - 7.50 | s (or narrow d) |

| H-5 | 7.65 - 7.75 | d |

| H-6 | 7.30 - 7.40 | t |

| H-7 | 7.50 - 7.60 | t |

| H-8 | 7.35 - 7.45 | d |

| 3-CH₃ | 2.40 - 2.50 | s |

Interpretation:

-

Methyl Protons (3-CH₃): A distinct singlet appearing around δ 2.45 ppm, integrating to three protons.

-

Aromatic Protons: The seven aromatic protons will appear in the δ 7.20-7.75 ppm range. Protons adjacent to the carbonyl group (H-1 and H-8) are typically shifted downfield. The methyl group at C-3 will cause a slight upfield shift for the ortho proton (H-2, H-4) and para proton (H-6, relative to its position in an unsubstituted ring). H-4, having no adjacent protons, is expected to be a singlet or a narrow doublet due to long-range coupling. The remaining protons will exhibit doublet (d) or triplet (t) splitting patterns based on their neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 124.5 |

| C-2 | 120.0 |

| C-3 | 145.0 |

| C-4 | 125.0 |

| C-4a | 134.0 |

| C-5 | 124.2 |

| C-5a | 120.5 |

| C-6 | 129.5 |

| C-7 | 134.8 |

| C-8 | 121.0 |

| C-8a | 135.2 |

| C-9 | 193.5 |

| C-9a | 144.0 |

| 3-CH₃ | 21.5 |

Note: Chemical shifts are estimated based on data for 9-fluorenone and standard substituent effects.[5][6]

Interpretation:

-

Carbonyl Carbon (C-9): The ketone carbonyl carbon is the most downfield signal, expected around δ 193.5 ppm.[5]

-

Quaternary Carbons: There are five quaternary carbons (C-3, C-4a, C-5a, C-8a, C-9a) in the aromatic region. C-3, directly attached to the methyl group, will be significantly affected.

-

Protonated Aromatic Carbons: The seven CH carbons in the aromatic region will appear between δ 120-136 ppm.

-

Methyl Carbon (3-CH₃): The aliphatic methyl carbon will give a signal in the upfield region, typically around δ 21.5 ppm.

Experimental Protocol: NMR Spectrum Acquisition

This protocol provides a general methodology for acquiring high-resolution NMR spectra suitable for drug development and research applications.

Figure 2: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-methyl-9H-fluoren-9-one and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C nuclei.[7]

-

¹H Spectrum Acquisition: After routine instrument setup (locking, tuning, shimming), acquire the ¹H spectrum. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 220-240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal. For the ¹H spectrum, perform peak integration. For the ¹³C spectrum, perform peak picking to identify the chemical shift of each signal.

References

-

National Institute of Standards and Technology. (n.d.). 3-Methyl-9-fluorenone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information for [Article Title]. Retrieved from [Link]

-

Grama, S., et al. (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. Photochemical & Photobiological Sciences, 13, 1333-1343. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methyl-9-fluorenone IR Spectrum. Retrieved from [Link]

-

Grama, S., et al. (2014). Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of fluorene molecules with distinct spectroscopic behavior. Retrieved from [Link]

-

New Jersey Institute of Technology. (n.d.). Nonlinear Optical Spectroscopic Characterization of a Series of Fluorene Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylfluoren-9-one. John Wiley & Sons, Inc. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000521 - 9-fluorenone (C13H8O). Retrieved from [Link]

-

Dyrager, C., et al. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668–2680. Retrieved from [Link]

-

Glinma, B., et al. (2022). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research, 7(5). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Glinma, B., et al. (2022). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Fluorenone - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorenone synthesis [organic-chemistry.org]

- 3. 3-Methyl-9-fluorenone [webbook.nist.gov]

- 4. 3-Methyl-9-fluorenone [webbook.nist.gov]

- 5. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

A Comprehensive Guide to the Synthesis and Characterization of 3-methyl-9H-fluoren-9-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 3-methyl-9H-fluoren-9-one, a valuable derivative of the fluorenone scaffold. Fluorenone-based molecules are of significant interest as building blocks for pharmaceuticals, fine chemicals, and advanced materials for organic light-emitting devices.[1] This document outlines a highly efficient and environmentally conscious synthetic protocol via aerobic oxidation. Furthermore, it details the essential analytical techniques required for the unambiguous structural elucidation and purity assessment of the synthesized compound. This guide is intended for researchers and professionals in organic synthesis, drug development, and materials science, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the Fluorenone Core

The 9-fluorenone core is a privileged structural motif in organic chemistry. Its rigid, planar, and electron-deficient aromatic system makes it a versatile building block in various scientific domains. The introduction of substituents onto this core, such as the methyl group at the 3-position, allows for the fine-tuning of its electronic, optical, and biological properties. 3-methyl-9H-fluoren-9-one serves as a key intermediate in the synthesis of more complex molecules, including bioactive compounds and functional materials.

Historically, the synthesis of fluorenones has involved methods such as intramolecular Friedel-Crafts acylation or transition metal-catalyzed reactions.[2][3] While effective, these methods can require harsh conditions or expensive catalysts. This guide focuses on a modern, greener approach: the base-catalyzed aerobic oxidation of the corresponding fluorene precursor, which offers high yields, operational simplicity, and minimal environmental impact.[4][5]

Synthesis of 3-methyl-9H-fluoren-9-one

The most direct and efficient pathway to 3-methyl-9H-fluoren-9-one is the oxidation of its hydrocarbon precursor, 3-methyl-9H-fluorene. Among various oxidation methods, the use of atmospheric oxygen in a basic medium stands out for its green credentials and high efficiency.

Synthetic Strategy: Base-Catalyzed Aerobic Oxidation

The chosen synthetic route involves the oxidation of 3-methyl-9H-fluorene using air as the oxidant. The reaction is conducted in the presence of a strong base, such as potassium hydroxide (KOH), in a suitable organic solvent like tetrahydrofuran (THF).[4][6]

Causality of Experimental Choices:

-

Starting Material: 3-methyl-9H-fluorene is readily available or can be synthesized via standard organic reactions.[7]

-

Oxidant: Air (oxygen) is the ultimate green oxidant, as the only byproduct is water. This avoids the use of toxic and difficult-to-remove heavy metal oxidants (e.g., CrO₃, KMnO₄).[5][8]

-

Catalyst: Potassium hydroxide (KOH) is a cost-effective and potent base. It facilitates the deprotonation of the relatively acidic C9-proton of the fluorene ring, generating a carbanion. This carbanion is susceptible to oxidation by molecular oxygen.

-

Solvent: Tetrahydrofuran (THF) is an excellent solvent for both the nonpolar fluorene starting material and the polar base. It is relatively inert under the reaction conditions.

The proposed mechanism involves the formation of a fluorenyl anion, which then reacts with molecular oxygen. This process ultimately leads to the formation of the corresponding ketone at the C9 position. This method is noted for its high yields (often >98%) and purity of the final product under mild, ambient conditions.[6]

Visualized Synthetic Workflow

Caption: Workflow for the synthesis of 3-methyl-9H-fluoren-9-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the aerobic oxidation of fluorenes.[4][6]

Materials and Reagents:

-

3-methyl-9H-fluorene (C₁₄H₁₂)

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for filtration, distillation, and washing

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-9H-fluorene in tetrahydrofuran (THF). A typical weight ratio is 1:4 to 1:6 of fluorene to THF.[6]

-

Addition of Base: Add potassium hydroxide (KOH) to the solution. The recommended molar ratio of fluorene to KOH is between 1:1 and 1:2.5.[6]

-

Reaction: Stir the mixture vigorously at room temperature under normal atmospheric pressure (i.e., open to the air). The reaction is typically complete within 4 to 8 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[9]

-

Workup - Filtration & Distillation: Upon completion, filter the reaction mixture to remove solid KOH and any insoluble byproducts. Remove the THF solvent from the filtrate under reduced pressure.

-

Workup - Washing: Wash the resulting crude solid with distilled water to remove any remaining inorganic salts.

-

Drying: Dry the purified solid product under vacuum to yield 3-methyl-9H-fluoren-9-one. The product is typically obtained in high yield (98-99%) and purity (99-99.5%).[6]

Characterization of 3-methyl-9H-fluoren-9-one

Unambiguous characterization is critical to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is employed for this purpose. The molecular formula of 3-methyl-9H-fluoren-9-one is C₁₄H₁₀O, and its molecular weight is 194.23 g/mol .[10]

Summary of Analytical Data

| Technique | Expected Result | Interpretation |

| ¹H NMR | Aromatic protons (δ ≈ 7.2-7.8 ppm), Methyl protons (singlet, δ ≈ 2.5 ppm). | Confirms the presence and connectivity of aromatic and methyl protons. |

| ¹³C NMR | Carbonyl carbon (C=O, δ ≈ 194 ppm), Aromatic carbons (δ ≈ 120-145 ppm), Methyl carbon (δ ≈ 21 ppm).[11] | Verifies the carbon skeleton, including the key carbonyl group. |

| IR Spectroscopy | Strong C=O stretch (≈ 1710-1720 cm⁻¹), C-H stretches (aromatic ≈ 3000-3100 cm⁻¹, aliphatic ≈ 2850-3000 cm⁻¹), C=C stretches (aromatic ≈ 1600 cm⁻¹).[10][12] | Confirms the presence of the fluorenone carbonyl functional group. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z ≈ 194.07. | Confirms the molecular weight of the compound. |

Visualized Characterization Workflow

Caption: Logical workflow for the analytical characterization.

In-Depth Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will reveal the chemical environment of the protons. The spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the seven aromatic protons, and a characteristic singlet for the three methyl protons around 2.5 ppm. ¹³C NMR is crucial for confirming the carbon framework. A key signal will be the downfield resonance of the carbonyl carbon (C9) at approximately 194 ppm, which is characteristic of the fluorenone structure.[11]

-

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of 3-methyl-9H-fluoren-9-one is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is expected to appear in the region of 1710-1720 cm⁻¹.[10][12] Additional bands confirming the structure include aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching vibrations around 1600 cm⁻¹.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 194, corresponding to the molecular weight of C₁₄H₁₀O.[10] The fragmentation pattern can provide further structural confirmation.

Conclusion

This guide has detailed a robust and efficient method for the synthesis of 3-methyl-9H-fluoren-9-one via base-catalyzed aerobic oxidation, a process that aligns with the principles of green chemistry. The straightforward, high-yielding protocol makes this key chemical intermediate readily accessible. Furthermore, a comprehensive analytical workflow employing NMR, IR, and Mass Spectrometry has been outlined, providing the necessary framework for rigorous structural verification and purity assessment. The methodologies and data presented herein serve as a valuable resource for scientists engaged in the fields of synthetic chemistry, medicinal chemistry, and materials science.

References

- Titinchi, S. J. J., Kamounah, F. S., & Hanna, S. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. Roskilde University.

- NIST. (n.d.). 3-Methyl-9-fluorenone. NIST Chemistry WebBook.

- Titinchi, S. J. J., Kamounah, F. S., & Hanna, S. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. University of Michigan Library.

- Titinchi, S. J. J., Kamounah, F. S., & Hanna, S. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ResearchGate.

- Isono, T., & Satoh, T. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry.

- (n.d.). Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. Journal of the Chemical Society, Perkin Transactions 1.

- NIST. (n.d.). 3-Methyl-9-fluorenone. NIST Chemistry WebBook.

- (n.d.). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI.

- (2021). Supporting Information. The Royal Society of Chemistry.

- (n.d.). Fluorenone synthesis. Organic Chemistry Portal.

- (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.

- (n.d.). Suzuki reaction. Wikipedia.

- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry.

- (n.d.). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI.

- (n.d.). Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. Google Patents.

- (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. ResearchGate.

- (2018). 3-Methyl-9H-fluorene. SIELC Technologies.

- (n.d.). 9-Fluorenone synthesis. ChemicalBook.

- (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research.

- (n.d.). Fluorenone. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 3. mdpi.com [mdpi.com]

- 4. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 7. 3-Methyl-9H-fluorene | SIELC Technologies [sielc.com]

- 8. Fluorenone - Wikipedia [en.wikipedia.org]

- 9. 9-Fluorenone synthesis - chemicalbook [chemicalbook.com]

- 10. 3-Methyl-9-fluorenone [webbook.nist.gov]

- 11. ujpronline.com [ujpronline.com]

- 12. 3-Methyl-9-fluorenone [webbook.nist.gov]

The Biological Versatility of Methylated Fluorenes: A Technical Guide for Drug Discovery

Introduction: The Fluorene Scaffold and the Impact of Methylation

The fluorene moiety, a tricyclic aromatic hydrocarbon, presents a rigid, planar, and lipophilic scaffold that has captured the attention of medicinal chemists for decades.[1] Its unique structure serves as a versatile template for the design of novel therapeutic agents with a broad spectrum of biological activities.[1] Simple chemical modifications to the fluorene core can dramatically alter its physicochemical properties and, consequently, its biological targets and efficacy. Among these modifications, methylation stands out as a critical determinant of biological activity. The position and number of methyl groups can profoundly influence the molecule's interaction with biological systems, transforming a relatively inert scaffold into a potent modulator of cellular processes. This guide provides an in-depth exploration of the biological activities of methylated fluorenes, with a focus on their anticancer and potential neuroprotective properties, the underlying molecular mechanisms, and the experimental methodologies crucial for their investigation.

I. Anticancer Activity of Methylated Fluorenes: A Multi-pronged Attack

A growing body of evidence highlights the potential of methylated fluorene derivatives as potent anticancer agents.[2][3][4] Their cytotoxic effects are not mediated by a single mechanism but rather through a coordinated assault on key cellular pathways that govern proliferation, survival, and cell death.

Induction of Oxidative Stress and Apoptosis

A key mechanism through which methylated fluorenes exert their anticancer effects is the generation of reactive oxygen species (ROS). One notable example is 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), a novel fluorene derivative.[4] Treatment of human hepatocellular carcinoma (HCC) cells with MSDF leads to a significant increase in intracellular ROS levels.[4] This disruption of cellular redox homeostasis triggers a cascade of events culminating in apoptosis, or programmed cell death.[4] MSDF-induced apoptosis proceeds through both the extrinsic (receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, indicating a comprehensive activation of the cell's self-destruction machinery.[4]

Inhibition of Pro-Survival Signaling Pathways: PI3K/Akt and MAPK/ERK

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathways are critical for cell survival, proliferation, and differentiation.[5] Their aberrant activation is a common feature in many cancers, making them prime targets for anticancer drug development.[5] Fluorene derivatives, including methylated analogs, have been shown to effectively suppress these pro-survival pathways.[4][5] For instance, MSDF treatment has been demonstrated to inhibit the PI3K/Akt and MAPK/ERK signaling cascades in HCC cells.[4] This inhibition further contributes to the compound's pro-apoptotic and anti-proliferative effects.

Below is a diagram illustrating the central role of the PI3K/Akt and MAPK/ERK pathways in cancer cell survival and their inhibition by methylated fluorenes.

Caption: General mechanism of Aryl Hydrocarbon Receptor (AhR) signaling.

III. Potential in Neurodegenerative Diseases: An Emerging Frontier

While the anticancer properties of methylated fluorenes are increasingly recognized, their potential in the context of neurodegenerative diseases is an emerging and exciting area of research. The neuroprotective effects of flavonoids, which share some structural similarities with fluorenes, have been attributed to their ability to modulate signaling pathways such as PI3K/Akt and MAPK, which are also targeted by fluorene derivatives. [6] A compelling study has identified two fluorene compounds that can reduce the amyloid burden in cellular and animal models of Alzheimer's disease. [7]These compounds were found to bind to and destabilize neurotoxic amyloid-β oligomers, suggesting a direct therapeutic mechanism. [7]Given that methylation can enhance the lipophilicity and blood-brain barrier permeability of molecules, methylated fluorenes represent a promising class of compounds for further investigation in the context of Alzheimer's and other neurodegenerative disorders. [8][9]

IV. Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of methylated fluorenes, a series of well-established in vitro assays are essential. The following section provides an overview of key experimental protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [5][10][11][12][13] Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Dissolve the methylated fluorene compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [5]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [5]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [5]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth). [5]

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria. [14][15][16] Step-by-Step Methodology:

-

Bacterial Strains: Utilize several mutant strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).

-

Metabolic Activation: Perform the assay with and without the addition of a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 fraction (if used) in molten top agar.

-

Plating: Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Analysis of Signaling Pathway Modulation: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and is crucial for determining if a compound affects the expression or activation of proteins in a signaling pathway. [17][18][19][20] Step-by-Step Methodology:

-

Cell Lysis: Treat cells with the methylated fluorene compound for a specified time, then lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., antibodies against total and phosphorylated forms of Akt and ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

The following diagram outlines the general workflow for a Western blot experiment.

Caption: A generalized workflow for Western blot analysis.

V. Synthesis of Methylated Fluorenes

The synthesis of methylated fluorenes can be achieved through various organic chemistry reactions. Friedel-Crafts acylation of the fluorene core followed by reduction is a common strategy to introduce alkyl groups. [21]Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, offer a versatile method for creating carbon-carbon bonds and introducing methyl-substituted aryl groups. [22]The specific synthetic route will depend on the desired position and number of methyl substituents.

VI. Conclusion and Future Directions

Methylated fluorenes represent a promising class of bioactive molecules with significant potential in oncology and, increasingly, in neurodegenerative diseases. Their ability to induce cancer cell death through multiple mechanisms, including ROS generation and inhibition of key survival pathways, makes them attractive candidates for further drug development. The structure-activity relationships of these compounds are a critical area of ongoing research, with the potential to yield derivatives with enhanced potency and selectivity. Future investigations should focus on elucidating the precise molecular targets of methylated fluorenes, further exploring their interactions with the aryl hydrocarbon receptor, and expanding the evaluation of their therapeutic potential in preclinical models of neurodegenerative diseases. The continued synthesis and biological screening of novel methylated fluorene analogs, guided by a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species.. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity | Request PDF. Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

National Institutes of Health. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. | Download Scientific Diagram. Retrieved from [Link]

-

PubMed. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. Retrieved from [Link]

- Maezawa, I., et al. (2008). Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents. Neurobiology of Aging, 30(11), 1774-1784.

-

Academic Journals. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Retrieved from [Link]

-

Shanmugam, P. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)- 9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide. Retrieved from [Link]

-

PubMed. (2025). Machine Learning-Driven QSAR Modeling of Anticancer Activity from a Rationally Designed Synthetic Flavone Library. Retrieved from [Link]

-

PubMed. (2015). Behavioral toxicity and physiological changes from repeated exposure to fluorene administered orally or intraperitoneally to adult male Wistar rats: A dose-response study. Retrieved from [Link]

-

PubMed. (n.d.). Flavonoids as aryl hydrocarbon receptor agonists/antagonists: effects of structure and cell context. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The neuroprotective potential of flavonoids: a multiplicity of effects. Retrieved from [Link]

-

National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ames test. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligands and agonists of the aryl hydrocarbon receptor AhR: Facts and Myths | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Metabolic Activation of Polycyclic Aromatic Hydrocarbons to Mutagens in the Ames Test by Various Animal Species Including Man. Retrieved from [Link]

-

DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Retrieved from [Link]

-

Open Exploration Publishing. (n.d.). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Retrieved from [Link]

-

National Institutes of Health. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

-

MDPI. (2021). The Landscape of AhR Regulators and Coregulators to Fine-Tune AhR Functions. Retrieved from [Link]

-

ReCiPP. (2022). Unveiling Urinary Mutagenicity by the Ames Test for Occupational Risk Assessment: A Systematic Review. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Assay Protocol | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved from [Link]

-

MDPI. (2024). Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 9‐aryl substituted fluorene 13. (Reproduced with.... Retrieved from [Link]

-

ScienceDaily. (2012). Molecule blocks pathway leading to Alzheimer's disease. Retrieved from [Link]

-

National Institutes of Health. (2014). QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Retrieved from [Link]

-

MDPI. (n.d.). Potential Role of Fluoride in the Etiopathogenesis of Alzheimer's Disease. Retrieved from [Link]

-

Nursing. (2025). Drug repurposing for Alzheimer's disease and other neurodegenerative disorders. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. recipp.ipp.pt [recipp.ipp.pt]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. researchgate.net [researchgate.net]

- 21. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

Unlocking the Potential of 3-methyl-9H-fluoren-9-one: A Technical Guide for Researchers

Foreword: The Strategic Value of Methyl Substitution on the Fluorenone Scaffold

The fluorene scaffold, a rigid, planar tricyclic aromatic system, has long captured the attention of medicinal chemists and materials scientists. Its unique electronic properties and versatile functionalization potential have established it as a privileged structure in drug discovery and organic electronics.[1] Within this esteemed class of compounds, strategic substitutions can dramatically modulate biological activity and photophysical characteristics. This guide focuses on a specific, yet promising derivative: 3-methyl-9H-fluoren-9-one . While the parent fluorenone has been extensively studied, the introduction of a methyl group at the 3-position offers a subtle but significant modification that can enhance selectivity, improve pharmacokinetic properties, and fine-tune electronic behavior.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of why 3-methyl-9H-fluoren-9-one is a compelling subject for future research. We will delve into its core properties, explore promising research applications with evidence-based insights, and provide detailed experimental protocols to empower your investigations.

Core Molecular Profile of 3-methyl-9H-fluoren-9-one

A thorough understanding of the fundamental physicochemical properties of 3-methyl-9H-fluoren-9-one is the bedrock of any research endeavor.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| CAS Number | 1705-89-1 | [2] |

| Appearance | Yellow solid (typical for fluorenones) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, acetone, and benzene. | [3] |

The introduction of the methyl group, an electron-donating substituent, at the 3-position is expected to subtly influence the electronic distribution across the fluorenone core. This can impact its reactivity, intermolecular interactions, and ultimately, its biological and material properties.

Potential Research Applications: A Synthesis of Evidence and Opportunity

While direct, extensive research on 3-methyl-9H-fluoren-9-one is still emerging, we can extrapolate its potential from studies on closely related fluorenone derivatives. The following sections outline key areas where this compound could make a significant impact.

Antifungal Drug Development: A Targeted Approach

Recent studies have highlighted the antimicrobial and antibiofilm activities of fluorenone derivatives.[4] Notably, research on O-aryl-carbamoyl-oxymino-fluorene derivatives has revealed that the presence of a methyl group can enhance antifungal activity, particularly against Candida albicans.[4][5] This suggests that the methyl group in 3-methyl-9H-fluoren-9-one could be a key feature for developing more potent and selective antifungal agents.

Causality of the Methyl Group's Influence: The electron-donating nature of the methyl group can increase the electron density of the aromatic system, potentially enhancing interactions with fungal-specific targets. It may also improve the compound's ability to penetrate the fungal cell wall and membrane.

Proposed Research Workflow:

Caption: Proposed workflow for antifungal drug discovery using 3-methyl-9H-fluoren-9-one.

Anticancer Agent Exploration

The fluorene scaffold is a well-established pharmacophore in oncology research, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[6][7] While specific IC50 values for 3-methyl-9H-fluoren-9-one are not yet widely reported, the general anticancer potential of the fluorenone class is significant.[5] For instance, various fluorene-based compounds have demonstrated low micromolar IC50 values against breast, ovarian, and central nervous system cancer cell lines.[6]

Strategic Advantage of the 3-Methyl Group: The position and nature of substituents on the fluorene ring are critical for anticancer efficacy and selectivity. The 3-methyl group could influence the compound's binding affinity to specific protein targets or modulate its metabolic stability, potentially leading to an improved therapeutic index.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust method for assessing the in vitro anticancer activity of 3-methyl-9H-fluoren-9-one.[6]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of 3-methyl-9H-fluoren-9-one in DMSO. Create a series of dilutions in the complete culture medium.

-

Treatment: Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

Antiviral Research: A Scaffold for Novel Therapeutics

Fluorenone derivatives have demonstrated promising antiviral properties.[8] The well-known compound tilorone, a fluorenone derivative, exhibits broad-spectrum antiviral activity.[5] This establishes the fluorenone core as a viable starting point for the development of new antiviral drugs.

Investigative Pathway for Antiviral Activity:

Caption: Logical flow for the investigation of antiviral properties.

Materials Science: Application in Organic Electronics

The rigid and planar structure of the fluorenone core, combined with its inherent fluorescence, makes it an attractive building block for organic electronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[9][10][11] The photophysical properties of fluorenones can be tuned by the introduction of substituents.[12]

Role of the 3-Methyl Group in OLEDs: The electron-donating methyl group can influence the HOMO and LUMO energy levels of the molecule, thereby affecting its charge injection and transport properties, as well as the emission color. Research into the specific photophysical properties of 3-methyl-9H-fluoren-9-one could reveal its potential as a host or dopant material in OLED emissive layers.

Synthesis and Derivatization Strategies

The synthesis of substituted fluorenones is well-documented, providing a clear path for obtaining and modifying 3-methyl-9H-fluoren-9-one.

General Synthesis Approach: A common and efficient method for synthesizing fluorenones is the aerobic oxidation of the corresponding 9H-fluorene.[13] This can be achieved under mild conditions using a base such as potassium hydroxide in a solvent like THF.[13]

Protocol for Aerobic Oxidation of 3-methyl-9H-fluorene:

-

Dissolve 3-methyl-9H-fluorene in THF.

-

Add potassium hydroxide (KOH) to the solution.

-

Stir the reaction mixture at room temperature under an air atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Derivatization Potential: The ketone group at the 9-position is a prime site for further functionalization, allowing for the creation of a diverse library of derivatives, such as oximes and Schiff bases, which have shown significant biological activities.[4][8]

Future Directions and Concluding Remarks

3-methyl-9H-fluoren-9-one stands at the intersection of established potential and untapped opportunity. The foundational knowledge of the fluorenone scaffold's utility in medicine and materials science provides a strong rationale for its investigation. The presence of the 3-methyl group offers a strategic handle to refine and enhance these properties.

Future research should focus on:

-

Systematic Biological Screening: Comprehensive in vitro testing of 3-methyl-9H-fluoren-9-one against a broad panel of fungal, cancer, and viral targets to establish its activity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a focused library of derivatives with modifications at other positions of the fluorene ring to understand the SAR and optimize activity.

-

Photophysical Characterization: Detailed investigation of the absorption, emission, and charge transport properties of 3-methyl-9H-fluoren-9-one to evaluate its potential in organic electronics.

This technical guide provides a roadmap for unlocking the potential of 3-methyl-9H-fluoren-9-one. By combining the provided insights with rigorous experimental validation, researchers can pave the way for novel discoveries in drug development and materials science.

References

Sources

- 1. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport [mdpi.com]

- 2. 3-Methyl-9-fluorenone [webbook.nist.gov]

- 3. Fluorenone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [mdpi.com]

- 10. ossila.com [ossila.com]

- 11. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

3-methyl-9H-fluoren-9-one literature review and background

An In-depth Technical Guide to 3-methyl-9H-fluoren-9-one: Synthesis, Properties, and Therapeutic Potential

Introduction

The fluorene nucleus, a tricyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron system make it an ideal framework for developing a wide array of bioactive compounds and functional materials.[3] Derivatives of the oxidized form, 9H-fluoren-9-one, have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][4][5]

This technical guide focuses on a specific derivative, 3-methyl-9H-fluoren-9-one . The introduction of a methyl group at the C3 position is not a trivial modification; it can significantly influence the molecule's electronic properties, steric profile, and, consequently, its biological interactions. Research into related compounds suggests that the +I (positive inductive) effect of the methyl group may enhance specific activities, such as antifungal efficacy against pathogens like Candida albicans.[1][6][7]

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of 3-methyl-9H-fluoren-9-one. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its investigation in biological systems, and the detailed protocols necessary for its study. This document is structured to serve as both a foundational review and a practical handbook for laboratory application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in any research endeavor. These properties dictate its solubility, stability, and the analytical methods best suited for its characterization.

Core Properties

3-methyl-9H-fluoren-9-one is an aromatic ketone. While extensive experimental data for this specific derivative is not centrally compiled, its properties can be reliably inferred from its parent compound, 9H-fluoren-9-one, and standard chemical principles. The parent compound is noted as a yellow crystalline solid that is insoluble in water but soluble in various organic solvents, a characteristic that is expected to be shared by its methylated analogue.[8][9]

| Property | Data | Source |

| CAS Number | 1705-89-1 | [10] |

| Molecular Formula | C₁₄H₁₀O | [10] |

| Molecular Weight | 194.23 g/mol | [10] |

| IUPAC Name | 3-methyl-9H-fluoren-9-one | [10] |

| Appearance | Yellow Solid (inferred) | [8] |

| Solubility | Insoluble in water; Soluble in CCl₄, CS₂, and other organic solvents. | [8][10] |

Spectroscopic Characterization

Authenticating the synthesis and purity of 3-methyl-9H-fluoren-9-one is critically dependent on spectroscopic analysis. The NIST Chemistry WebBook provides reference Infrared (IR) spectral data, which serves as a crucial benchmark.[10][11]

-